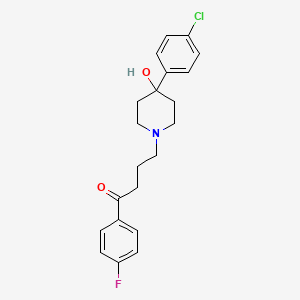

![molecular formula C9H6N2O5 B2536292 Methyl 5-nitrofuro[2,3-b]pyridine-2-carboxylate CAS No. 1083196-30-8](/img/structure/B2536292.png)

Methyl 5-nitrofuro[2,3-b]pyridine-2-carboxylate

Description

Properties

IUPAC Name |

methyl 5-nitrofuro[2,3-b]pyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O5/c1-15-9(12)7-3-5-2-6(11(13)14)4-10-8(5)16-7/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLMSASCUQOAXNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=CC(=CN=C2O1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 5-nitrofuro[2,3-b]pyridine-2-carboxylate: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-nitrofuro[2,3-b]pyridine-2-carboxylate is a heterocyclic compound featuring a furo[2,3-b]pyridine core, a scaffold of significant interest in medicinal chemistry. The presence of a nitro group, a well-established pharmacophore, suggests a spectrum of potential biological activities. This technical guide provides a comprehensive analysis of this compound, including a proposed synthetic route, predicted physicochemical and spectroscopic properties, and an exploration of its potential as a therapeutic agent. Drawing upon established chemical principles and data from analogous structures, this document serves as an instructive manual for researchers and drug development professionals interested in the exploration and application of this and related molecules.

Introduction: The Furo[2,3-b]pyridine Scaffold and the Significance of Nitro-functionalization

The furo[2,3-b]pyridine ring system, an isostere of indole, is a "privileged" scaffold in medicinal chemistry, frequently appearing in compounds with diverse biological activities, including anticancer and kinase inhibitory properties.[1] The fusion of a π-excessive furan ring to a π-deficient pyridine ring creates a unique electronic landscape, offering multiple points for functionalization and interaction with biological targets.[1]

The introduction of a nitro group onto an aromatic or heteroaromatic core is a common strategy in drug design. Nitroaromatic compounds are known for a wide range of pharmacological effects, most notably as antimicrobial agents.[2][3] The potent activity of these compounds is often linked to the in vivo reduction of the nitro group to reactive nitroso and hydroxylamino intermediates, which can induce cellular damage in target organisms.[4][5] This bioactivation is a double-edged sword, as it is also linked to potential mutagenicity and toxicity in host organisms.[6][7]

This guide focuses on the specific properties of Methyl 5-nitrofuro[2,3-b]pyridine-2-carboxylate, a molecule that combines the therapeutic potential of the furo[2,3-b]pyridine core with the potent bioactivity of a nitro functional group.

Physicochemical and Spectroscopic Properties

| Property | Predicted Value/Information | Source/Justification |

| Molecular Formula | C9H6N2O5 | |

| Molecular Weight | 222.16 g/mol | |

| CAS Number | 1083196-30-8 | |

| Appearance | Likely a yellow or orange solid | Nitroaromatic compounds are often colored. |

| Solubility | Expected to be soluble in polar organic solvents like DMSO, DMF, and acetone. Poorly soluble in water. | Based on the polarity of the functional groups and the aromatic core. |

| Melting Point | Predicted to be relatively high (>150 °C) | Aromatic compounds with polar functional groups tend to have higher melting points. |

Spectroscopic Characterization (Predicted)

The following spectroscopic data are predicted for Methyl 5-nitrofuro[2,3-b]pyridine-2-carboxylate, based on the analysis of its functional groups and the known spectral properties of related furo[2,3-b]pyridine derivatives.[8][9]

2.1.1. 1H NMR Spectroscopy

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Justification |

| OCH3 | 3.9 - 4.1 | s | - | Typical range for a methyl ester. |

| H-3 | 7.5 - 7.7 | s | - | The proton on the furan ring, deshielded by the adjacent ester and the aromatic system. |

| H-4 | 8.8 - 9.0 | d | ~2-3 | Pyridine proton ortho to the nitro group and the ring nitrogen, expected to be significantly deshielded. |

| H-6 | 8.4 - 8.6 | d | ~2-3 | Pyridine proton meta to the nitro group, deshielded by the aromatic system. |

2.1.2. 13C NMR Spectroscopy

| Carbon | Predicted Chemical Shift (δ, ppm) | Justification |

| OCH3 | 52 - 54 | Typical range for a methyl ester carbon. |

| C-2 | 145 - 148 | Carbon bearing the ester group. |

| C-3 | 112 - 115 | Furan ring carbon. |

| C-3a | 150 - 153 | Bridgehead carbon. |

| C-4 | 140 - 143 | Pyridine ring carbon. |

| C-5 | 148 - 151 | Carbon bearing the nitro group, significantly deshielded. |

| C-6 | 120 - 123 | Pyridine ring carbon. |

| C-7a | 158 - 162 | Bridgehead carbon. |

| C=O | 160 - 165 | Carbonyl carbon of the ester. |

2.1.3. Infrared (IR) Spectroscopy

| Functional Group | Predicted Wavenumber (cm-1) | Intensity |

| C-H (aromatic) | 3100 - 3000 | Medium |

| C=O (ester) | 1720 - 1740 | Strong |

| C=C, C=N (aromatic) | 1600 - 1450 | Medium-Strong |

| NO2 (asymmetric stretch) | 1520 - 1560 | Strong |

| NO2 (symmetric stretch) | 1340 - 1380 | Strong |

| C-O-C (ether) | 1250 - 1000 | Strong |

Synthesis and Reactivity

A plausible synthetic route to Methyl 5-nitrofuro[2,3-b]pyridine-2-carboxylate can be devised based on established methodologies for the construction of the furo[2,3-b]pyridine scaffold. A particularly versatile approach involves the reaction of a substituted 2-halopyridine with a carboxylic acid derivative, followed by a base-induced intramolecular cyclization.

Proposed Synthetic Pathway

The proposed synthesis begins with the nitration of a suitable 2-hydroxypyridine derivative, followed by conversion to a 2-halopyridine, and subsequent construction of the furan ring.

Caption: Proposed synthetic workflow for Methyl 5-nitrofuro[2,3-b]pyridine-2-carboxylate.

3.1.1. Step-by-Step Experimental Protocol (Illustrative)

This protocol is adapted from general procedures for the synthesis of related furo[2,3-b]pyridine derivatives.

-

Nitration of 2-Chloro-3-hydroxypyridine:

-

To a stirred solution of 2-chloro-3-hydroxypyridine in concentrated sulfuric acid at 0 °C, slowly add a mixture of concentrated nitric acid and sulfuric acid.

-

Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

-

Pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., NaOH solution) to precipitate the product.

-

Filter, wash with water, and dry to obtain 2-chloro-3-hydroxy-5-nitropyridine.

-

-

O-alkylation with Methyl Bromoacetate:

-

To a solution of 2-chloro-3-hydroxy-5-nitropyridine in a polar aprotic solvent (e.g., DMF), add potassium carbonate.

-

Add methyl bromoacetate dropwise and stir the mixture at room temperature overnight.

-

Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield methyl (2-chloro-5-nitropyridin-3-yloxy)acetate.

-

-

Intramolecular Cyclization:

-

Dissolve the crude methyl (2-chloro-5-nitropyridin-3-yloxy)acetate in an anhydrous solvent like THF.

-

Add a strong base, such as sodium hydride, portion-wise at 0 °C.

-

After the addition, heat the reaction mixture to reflux for several hours until TLC analysis indicates the consumption of the starting material.

-

Cool the reaction to room temperature and quench carefully with water.

-

Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

-

Purify the crude product by column chromatography on silica gel to afford Methyl 5-nitrofuro[2,3-b]pyridine-2-carboxylate.

-

Chemical Reactivity

The reactivity of Methyl 5-nitrofuro[2,3-b]pyridine-2-carboxylate is governed by the interplay of its constituent functional groups.

Caption: Key reactivity sites of Methyl 5-nitrofuro[2,3-b]pyridine-2-carboxylate.

-

Nitro Group Reduction: The nitro group is the most reactive site for reduction. This can be achieved chemically (e.g., with SnCl2/HCl or catalytic hydrogenation) to yield the corresponding 5-amino derivative. This transformation is also the basis for its probable biological mechanism of action.[4]

-

Nucleophilic Aromatic Substitution: The pyridine ring is electron-deficient, and this character is further enhanced by the strong electron-withdrawing nitro group. This makes the ring susceptible to nucleophilic attack, particularly at positions ortho and para to the nitro group.

-

Ester Hydrolysis: The methyl ester can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid, providing a handle for further derivatization, such as amide formation.

-

Electrophilic Substitution: The furo[2,3-b]pyridine ring system is generally deactivated towards electrophilic substitution due to the pyridine nitrogen. The presence of the nitro group further deactivates the ring, making electrophilic substitution challenging.

Potential Biological Activity and Mechanism of Action

Based on its structural features, Methyl 5-nitrofuro[2,3-b]pyridine-2-carboxylate is predicted to exhibit a range of biological activities.

Antimicrobial Activity

The presence of the 5-nitrofuran moiety is a strong indicator of potential antimicrobial properties.[5] The mechanism is likely analogous to that of other nitrofurans, involving the enzymatic reduction of the nitro group within the microbial cell to form highly reactive, cytotoxic intermediates.[4] These intermediates can damage microbial DNA, ribosomes, and other macromolecules, leading to cell death.[5]

Caption: Proposed mechanism of antimicrobial action.

Anticancer and Kinase Inhibitory Activity

The furo[2,3-b]pyridine scaffold is present in a number of compounds with demonstrated anticancer and kinase inhibitory activity.[8][10] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers. The planar, heterocyclic nature of the furo[2,3-b]pyridine core makes it an effective scaffold for binding to the ATP-binding site of various kinases. The specific substitution pattern on the ring will determine the kinase selectivity and potency. Further investigation would be required to determine if Methyl 5-nitrofuro[2,3-b]pyridine-2-carboxylate or its derivatives can act as kinase inhibitors.

Safety and Toxicological Considerations

A significant concern with nitroaromatic compounds is their potential for toxicity, including mutagenicity and carcinogenicity.[6][7] This toxicity is often linked to the same reductive activation that is responsible for their therapeutic effects. The reactive intermediates generated can also interact with host cell macromolecules, leading to adverse effects. Therefore, any drug development program involving this compound must include a thorough toxicological evaluation. The parent drugs of nitrofurans generally have short half-lives in organisms and are rapidly metabolized.[3]

Conclusion

Methyl 5-nitrofuro[2,3-b]pyridine-2-carboxylate is a compound with significant, albeit largely unexplored, potential in medicinal chemistry. Its structure suggests a dual-action profile, with the furo[2,3-b]pyridine core providing a scaffold for kinase inhibition and the nitro group conferring potent antimicrobial activity. While direct experimental data is limited, this guide provides a robust framework for its synthesis, characterization, and biological evaluation based on established chemical principles and data from related compounds. Further research into this and similar molecules is warranted to fully elucidate their therapeutic potential and to address the associated toxicological challenges.

References

-

Rieger, P. G. (2014). Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. Journal of Applied Toxicology, 34(5), 459-478. [Link]

-

de Souza, G. E. P., & de Abreu, F. C. (2021). Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Revista Virtual de Química, 13(1), 2-34. [Link]

-

Li, Y., et al. (2024). A comprehensive review on the pretreatment and detection methods of nitrofurans and their metabolites in animal-derived food and environmental samples. Food Chemistry, 437, 137834. [Link]

-

Asnis, R. E. (1957). The Reactions of Nitrofurans with Bacteria--II. Reduction of a Series of Antibacterial Nitrofurans by Aerobactor aerogenes. Journal of Medicinal Chemistry, 1(4), 337-346. [Link]

-

Fu, P. P. (2001). Mutagenicity of Nitroaromatic Compounds. Chemical Research in Toxicology, 14(11), 1433-1455. [Link]

-

Puzyn, T., et al. (2008). Structure-Toxicity Relationships of Nitroaromatic Compounds. QSAR & Combinatorial Science, 27(7), 842-849. [Link]

-

de Abreu, F. C., et al. (2023). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society, 34(1), 2-34. [Link]

-

Deng, B. L., et al. (2009). A concise and versatile synthesis of 2,3-disubstituted furo[2,3-b]pyridines. Tetrahedron Letters, 50(7), 781-784. [Link]

-

Barker, D., et al. (2014). Synthesis and cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives. European Journal of Medicinal Chemistry, 86, 597-612. [Link]

-

Holmqvist, S., et al. (1979). Adverse reactions to nitrofurantoin in relation to cellular and humoral immune responses. Clinical & Experimental Immunology, 35(1), 37-43. [Link]

-

Yutilov, Y. M., & Svertilova, I. A. (1995). Electrophilic substitution in benzo[b]furo[2,3-c]pyridines: nitration, acylation. Chemistry of Heterocyclic Compounds, 31(3), 324-327. [Link]

-

Al-Badr, A. A. (2021). Nitrofurans: Revival of an “old” drug class in the fight against antibiotic resistance. PLoS Pathogens, 17(7), e1009653. [Link]

-

Lunkad, A. (2020, August 17). Nitrofurans. YouTube. [Link]

-

Ibrahim, M. M., et al. (2024). Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. Molecular Diversity. [Link]

-

Al-Tel, T. H., et al. (2021). Synthesis, characterization and cytotoxicity of new nicotinonitriles and their furo[2,3-b]pyridine derivatives. Journal of the Iranian Chemical Society, 18(11), 2959-2972. [Link]

-

PubChem. (n.d.). Furo[2,3-b]pyridine, 2-nitro-. National Center for Biotechnology Information. [Link]

-

Snyder, H. R., & Kruse, C. W. (1966). A new synthesis of furo[2,3-b]pyridine derivatives. Journal of the American Chemical Society, 88(12), 2873-2874. [Link]

-

Patel, R. J., et al. (2022). Pd(II)-Catalyzed Synthesis of Furo[2,3-b]pyridines from β-Ketodinitriles and Alkynes via Cyclization and N–H/C Annulation. Organic Letters, 24(21), 3844-3849. [Link]

-

Jin, Q., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Bioorganic & Medicinal Chemistry, 42, 116248. [Link]

-

Maleki, A., & Kamalzare, M. (2015). Cascade Synthesis of Thieno[2,3-b]pyridines by Using Intramolecular Cyclization Reactions of 3-Cyano-2-(organylmethylthio)pyridines. Journal of the Brazilian Chemical Society, 26(11), 2261-2267. [Link]

-

Wang, Y., et al. (2021). A Novel 3E Method for Synthesis of 5-nitro 2- diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6-methyl pyridine with H2SO4/HNO3. Crystals, 11(11), 1361. [Link]

-

Guchhait, S. K., et al. (2015). Synthesis of fluorinated spiro-1,3-oxazines and thiazines via Selectfluor-mediated intramolecular cyclization. Organic & Biomolecular Chemistry, 13(28), 7792-7796. [Link]

-

Nishikawa, K., et al. (2023). Synthesis of Cationic Azatriphenylene Derivatives by Electrochemical Intramolecular Pyridination and Characterization of Their Optoelectronic Properties. The Journal of Organic Chemistry, 88(12), 8021-8029. [Link]

-

El-Sayed, W. A., & Al-Omair, M. A. (2015). Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5':4,5]thieno[2,3-b]pyridines and related fused heterocyclic compounds. Molecules, 20(4), 6205-6220. [Link]

-

Zaleska, A., & Dyakonenko, V. V. (2015). Synthesis, Transformations and Biological Properties of Furo[2,3-b]pyridines. Chemistry of Heterocyclic Compounds, 51(4), 289-307. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. scielo.br [scielo.br]

- 3. A comprehensive review on the pretreatment and detection methods of nitrofurans and their metabolites in animal-derived food and environmental samples - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nitrofurans: Revival of an “old” drug class in the fight against antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Methyl 5-nitrofuro[2,3-b]pyridine-2-carboxylate: Synthesis, Predicted Biological Activity, and Research Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-nitrofuro[2,3-b]pyridine-2-carboxylate is a heterocyclic compound featuring a furo[2,3-b]pyridine core, a scaffold of significant interest in medicinal chemistry. While this specific molecule is not extensively characterized in the public domain, its structural motifs—the furo[2,3-b]pyridine nucleus and a nitroaromatic group—suggest a strong potential for biological activity. This guide provides a comprehensive overview of this molecule, including its chemical identity, a plausible synthetic route, and an in-depth, evidence-based discussion of its predicted biological activities and mechanisms of action. Drawing on structure-activity relationships of related compounds, we postulate that Methyl 5-nitrofuro[2,3-b]pyridine-2-carboxylate may exhibit potent anticancer and kinase inhibitory effects. Detailed, step-by-step protocols for the synthesis, characterization, and biological evaluation of this compound are provided to facilitate further research and drug discovery efforts.

Introduction: The Therapeutic Potential of the Furo[2,3-b]pyridine Scaffold

The furo[2,3-b]pyridine, or 7-azabenzofuran, scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with diverse and potent biological activities.[1] Derivatives of this heterocyclic system have shown significant promise as anticancer, anti-inflammatory, and antimicrobial agents.[1][2] The fusion of a furan ring to a pyridine ring creates a unique electronic and steric environment that allows for specific interactions with various biological targets.

The subject of this guide, Methyl 5-nitrofuro[2,3-b]pyridine-2-carboxylate, incorporates two key functional groups onto this promising scaffold: a nitro group at the 5-position and a methyl carboxylate group at the 2-position. The nitro group is a well-known pharmacophore, often associated with bioreductive activation under hypoxic conditions, a characteristic of solid tumors.[3][4] This suggests a potential for selective cytotoxicity in cancer cells. The methyl carboxylate group offers a handle for further chemical modification, allowing for the generation of a library of derivatives to explore structure-activity relationships (SAR).

This guide aims to provide a comprehensive technical resource for researchers interested in exploring the therapeutic potential of Methyl 5-nitrofuro[2,3-b]pyridine-2-carboxylate.

Physicochemical Properties and Characterization

A summary of the key physicochemical properties of Methyl 5-nitrofuro[2,3-b]pyridine-2-carboxylate is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 1083196-30-8 | [Vendor Data] |

| Molecular Formula | C₉H₆N₂O₅ | [Vendor Data] |

| Molecular Weight | 222.16 g/mol | [Vendor Data] |

| Appearance | Predicted to be a solid | - |

| Solubility | Predicted to be soluble in organic solvents like DMSO and DMF | - |

Characterization: The structural confirmation of newly synthesized Methyl 5-nitrofuro[2,3-b]pyridine-2-carboxylate should be performed using a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[5][6] The expected spectra would show characteristic signals for the aromatic protons of the furo[2,3-b]pyridine core, the methyl ester, and the influence of the nitro group on the chemical shifts of adjacent protons.

Proposed Synthesis of Methyl 5-nitrofuro[2,3-b]pyridine-2-carboxylate

Synthesis Workflow

Caption: Proposed synthetic workflow for Methyl 5-nitrofuro[2,3-b]pyridine-2-carboxylate.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-Chloro-3-hydroxy-5-nitropyridine

This protocol is adapted from general procedures for the hydroxylation of halopyridines.

-

To a solution of 2-chloro-5-nitropyridine in a suitable solvent (e.g., dioxane/water mixture), add a strong base such as sodium hydroxide.

-

Heat the reaction mixture at reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., HCl).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of Methyl 3-hydroxy-5-nitropyridine-2-carboxylate

This step involves the carboxylation of the hydroxypyridine derivative.

-

Protect the hydroxyl group of 2-chloro-3-hydroxy-5-nitropyridine with a suitable protecting group (e.g., benzyl ether).

-

Perform a metal-halogen exchange using a strong base (e.g., n-butyllithium) at low temperature (-78 °C).

-

Quench the resulting organolithium species with dry carbon dioxide to form the carboxylic acid.

-

Esterify the carboxylic acid using methanol in the presence of an acid catalyst (e.g., sulfuric acid).

-

Deprotect the hydroxyl group to yield the desired product.

-

Purify by column chromatography.

Step 3: Sonogashira Coupling to Introduce the Alkyne Moiety

The Sonogashira coupling is a reliable method for forming carbon-carbon bonds between sp-hybridized carbons and sp²-hybridized carbons.[7][8][9][10]

-

To a solution of Methyl 3-hydroxy-5-nitropyridine-2-carboxylate in a suitable solvent (e.g., THF or DMF), add a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine).

-

Add trimethylsilylacetylene to the reaction mixture.

-

Heat the reaction under an inert atmosphere (e.g., argon or nitrogen) and monitor by TLC.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Dry, filter, and concentrate the organic layer.

-

Purify the crude product by column chromatography.

Step 4: Desilylation of the Alkyne

-

Dissolve the trimethylsilyl-protected alkyne in a suitable solvent (e.g., methanol or THF).

-

Add a desilylating agent such as potassium carbonate or tetrabutylammonium fluoride (TBAF).

-

Stir the reaction at room temperature until the reaction is complete (monitored by TLC).

-

Remove the solvent under reduced pressure and purify the product.

Step 5: Intramolecular Cyclization to Form the Furo[2,3-b]pyridine Core

This is the key ring-forming step.[11]

-

Dissolve the 2-ethynyl-3-hydroxypyridine derivative in a suitable solvent (e.g., DMF or DMSO).

-

Add a base (e.g., potassium carbonate or sodium hydride) to promote the intramolecular cyclization.

-

Heat the reaction mixture if necessary and monitor by TLC.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Dry, filter, and concentrate the organic layer.

-

Purify the final product, Methyl 5-nitrofuro[2,3-b]pyridine-2-carboxylate, by column chromatography or recrystallization.

Predicted Biological Activity and Mechanism of Action

Based on the extensive literature on furo[2,3-b]pyridine derivatives and nitroaromatic compounds, we can predict the likely biological activities and mechanisms of action for Methyl 5-nitrofuro[2,3-b]pyridine-2-carboxylate.

Anticancer Activity

Furo[2,3-b]pyridine derivatives have demonstrated significant cytotoxic activity against a variety of cancer cell lines.[5][12] The presence of the nitro group is expected to enhance this activity, particularly in the hypoxic environment of solid tumors.

Predicted Mechanism of Action:

-

Kinase Inhibition: Many furo[2,3-b]pyridine derivatives act as potent inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival, such as cyclin-dependent kinases (CDKs) and receptor tyrosine kinases (RTKs).[13] The planar furo[2,3-b]pyridine core can effectively mimic the adenine region of ATP, leading to competitive inhibition at the ATP-binding site of these enzymes.

-

Bioreductive Activation: The nitro group can be reduced by cellular nitroreductases, which are often overexpressed in hypoxic cancer cells, to form highly reactive nitroso and hydroxylamine intermediates.[14][15][16] These intermediates can induce cellular damage through DNA adduction, protein modification, and the generation of reactive oxygen species (ROS), ultimately leading to apoptosis.

Caption: A typical experimental workflow for the evaluation of a novel small molecule inhibitor.

Conclusion and Future Directions

Methyl 5-nitrofuro[2,3-b]pyridine-2-carboxylate represents a promising, yet underexplored, molecule for drug discovery. Its core furo[2,3-b]pyridine scaffold is a well-established pharmacophore in oncology, and the presence of a nitro group suggests the potential for hypoxia-activated anticancer activity. The synthetic route and experimental protocols detailed in this guide provide a solid foundation for researchers to synthesize, characterize, and evaluate the therapeutic potential of this compound.

Future research should focus on the synthesis and biological evaluation of a library of analogs to establish a clear structure-activity relationship. Modifications to the ester group, for example, could be explored to improve potency, selectivity, and pharmacokinetic properties. In-depth mechanistic studies, including the identification of specific kinase targets and the investigation of the role of bioreduction, will be crucial for the further development of this class of compounds as potential therapeutic agents.

References

- BenchChem. (2025). Comparative Biological Activity of Substituted Furo[2,3-b]pyridine Analogs.

- BenchChem. (2025). A Comparative Guide to the Structural Activity Relationship (SAR) of Furo[2,3-b]pyridine Analogues.

- BenchChem. (2025). Application Note: A Universal Protocol for In Vitro Kinase Assays for Drug Discovery and Profiling.

- CLYTE Technologies. (2025).

- Denic, V. (2023). In vitro kinase assay. protocols.io.

- de Oliveira, M. F., & de Albuquerque, S. (2023). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society.

- BroadPharm. (2022). Protocol for Cell Viability Assays.

- ResearchGate. (2025). (PDF)

- National Center for Biotechnology Information. (2017). In vitro NLK Kinase Assay.

- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.

- ResearchGate. (n.d.). Bioreduction of the nitro group by nitroreductases (NTR) or others....

- ResearchGate. (n.d.). Bioreduction of nitroaryl or heteroaryl compounds under hypoxic conditions.

- SciELO. (n.d.).

- MDPI. (n.d.). Pharmaceuticals | Special Issue : Nitro Group Containing Drugs.

- National Genomics Data Center. (n.d.).

- ResearchGate. (n.d.). Structures of anticancer drugs containing nitro group.

- ACS Publications. (2019). Nitro-Group-Containing Drugs | Journal of Medicinal Chemistry.

- MDPI. (n.d.). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present).

- National Center for Biotechnology Information. (2017).

- SvedbergOpen. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems.

- MDPI. (2023).

- National Center for Biotechnology Information. (n.d.). Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective.

- PubMed. (2019). Nitro-Group-Containing Drugs.

- ResearchGate. (2024). Synthesis, characterization and bioactivity of new pyridine-2(H)

- PubMed. (1998). 6-(methylamino)-pyrido[3,4-d]pyrimidine (PD 158780), a potent and specific inhibitor of the tyrosine kinase activity of receptors for the EGF family of growth factors.

- ResearchGate. (n.d.). Synthesis of 2‐alkynyl‐pyridin‐3‐amine. Reaction conditions.

- PrepChem.com. (n.d.). Synthesis of 2-chloro-5-nitropyridine.

- ResearchGate. (2025). ChemInform Abstract: Synthesis, Transformations and Biological Properties of Furo[2,3‐b]pyridines | Request PDF.

- Wikipedia. (n.d.). Sonogashira coupling.

- National Center for Biotechnology Information. (n.d.). Intramolecular Cyclization of Alkynylheteroaromatic Substrates Bearing a Tethered Cyano Group: A Strategy for Accessing Fused Pyridoheterocycles.

- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.

- Dove Medical Press. (2016). Structure-activity relationships study of mTOR kinase inhibition.

- Google Patents. (n.d.). CN111170933A - Preparation method of 2-chloro-5-nitropyridine.

- ResearchGate. (n.d.). Pd(II)

- Cambridge Core. (2009).

- BenchChem. (n.d.). Navigating Chemical Synthesis with 3-Hydroxypyridine: A Practical Guide.

- Guidechem. (n.d.). How is 2-Chloro-4-methyl-5-nitropyridine synthesized? - FAQ.

- ResearchGate. (2025). ChemInform Abstract: Synthesis of Furo[2,3-b]pyridin-4(7H)

- BenchChem. (n.d.). Spectroscopic and Synthetic Profile of Furo[3,2-b]pyridin-3-ol: A Technical Guide.

- ResearchGate. (n.d.). (PDF) 2-Chloro-5-nitropyridine.

- MDPI. (n.d.).

- RSC Publishing. (n.d.). Synthesis of polysubstituted 3-hydroxypyridines via the revisited hetero-Diels–Alder reaction of 5-alkoxyoxazoles with dienophiles.

- PubMed. (2022). Pd(II)

- ACS Figshare. (2022). Pd(II)

- Buchler GmbH. (n.d.). Sonogashira reaction.

- BenchChem. (2025). The Chemistry of Synthesis: Understanding 2-Chloro-5-nitropyridine's Reactivity.

- Google Patents. (n.d.). US4061644A - Process for the production of 2-amino-3-hydroxypyridines.

- Chemistry LibreTexts. (2024). Sonogashira Coupling.

Sources

- 1. broadpharm.com [broadpharm.com]

- 2. MTT assay protocol | Abcam [abcam.com]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 6. researchgate.net [researchgate.net]

- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 8. Sonogashira Coupling [organic-chemistry.org]

- 9. Sonogashira reaction - Buchler GmbH [buchler-gmbh.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Intramolecular Cyclization of Alkynylheteroaromatic Substrates Bearing a Tethered Cyano Group: A Strategy for Accessing Fused Pyridoheterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In vitro kinase assay [bio-protocol.org]

- 13. Protein kinase inhibitors: contributions from structure to clinical compounds | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]

- 14. scielo.br [scielo.br]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

CAS 1083196-30-8 chemical structure and properties

An In-Depth Technical Guide to GSK2830371: A Potent, Allosteric Inhibitor of Wip1 Phosphatase

For the attention of: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide provides a comprehensive overview of GSK2830371 (CAS 1404456-53-6), a first-in-class, orally bioavailable, and highly selective allosteric inhibitor of Wild-type p53-induced phosphatase 1 (Wip1), also known as PPM1D. The amplification and overexpression of the PPM1D gene are implicated in a variety of human cancers, positioning Wip1 as a compelling therapeutic target. This document details the chemical properties, mechanism of action, and key experimental data for GSK2830371, offering valuable insights for researchers in oncology and drug development.

Chemical Structure and Physicochemical Properties

GSK2830371 is a cell-permeable pyridinylaminomethylthienylcarboxamide.[1] Its unique structure facilitates a highly selective, allosteric interaction with the 'flap' subdomain of Wip1 phosphatase, a region distinct from the conserved catalytic site of other phosphatases.[2]

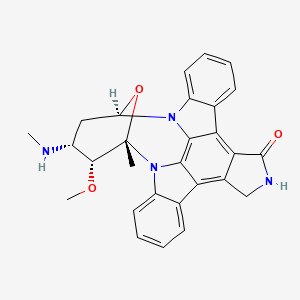

Chemical Name: (S)-5-((5-Chloro-2-methylpyridin-3-ylamino)methyl)-N-(3-cyclopentyl-1-(cyclopropylamino)-1-oxopropan-2-yl)thiophene-2-carboxamide[1]

Image of the chemical structure of GSK2830371:

Table 1: Physicochemical Properties of GSK2830371

| Property | Value | Source |

| CAS Number | 1404456-53-6 | [1][3][4][5] |

| Molecular Formula | C23H29ClN4O2S | [4][5] |

| Molecular Weight | 461.02 g/mol | [1][4][5] |

| Appearance | White to beige powder | [5] |

| Purity | ≥98% (HPLC) | |

| Solubility | Soluble to 100 mM in DMSO and to 50 mM in ethanol | |

| Storage | Store at -20°C | [5] |

Mechanism of Action: Allosteric Inhibition of Wip1 and Activation of the p53 Pathway

GSK2830371 functions as a potent and selective allosteric inhibitor of Wip1 phosphatase. Wip1 is a critical negative regulator of the DNA damage response (DDR) and the p53 tumor suppressor pathway.[6] In many cancers, Wip1 is overexpressed, leading to the suppression of p53's tumor-suppressive functions.[7]

The inhibitory action of GSK2830371 is non-competitive with the substrate.[8] It binds to a unique "flap" region adjacent to the catalytic site of Wip1, locking the enzyme in an inactive conformation.[8] This allosteric binding is key to its high selectivity for Wip1 over other phosphatases.

By inhibiting Wip1, GSK2830371 prevents the dephosphorylation of key proteins in the p53 pathway. This leads to an increase in the phosphorylation of Wip1 substrates, including:

-

Checkpoint Kinase 2 (Chk2) at Threonine 68 (Chk2 T68) [12]

-

ATM at Serine 1981 (ATM S1981) [12]

-

H2AX at Serine 139 (γH2AX) [7]

The increased phosphorylation of p53 at Ser15 enhances its stability and transcriptional activity, leading to the upregulation of p53 target genes like CDKN1A (p21).[9][7][11] This, in turn, can induce cell cycle arrest, apoptosis, and senescence in cancer cells with wild-type p53.[7][11][13] Interestingly, GSK2830371 treatment can also lead to the ubiquitin-mediated degradation of the Wip1 protein itself.[10]

Diagram 1: Signaling Pathway of GSK2830371 Action

Caption: Mechanism of GSK2830371 action.

In Vitro and In Vivo Efficacy

GSK2830371 has demonstrated significant anti-tumor activity in both cellular and animal models, particularly in cancers with wild-type TP53.

In Vitro Studies

GSK2830371 is a potent inhibitor of Wip1 phosphatase activity with an IC50 of 6 nM.[9][3][5][12] It also inhibits the dephosphorylation of the endogenous substrate phospho-p38 MAPK with an IC50 of 13 nM.[9]

In cell-based assays, GSK2830371 shows selective anti-proliferative activity in cancer cell lines with wild-type TP53.[12] For example, in MCF-7 breast cancer cells, which have amplified PPM1D, GSK2830371 treatment leads to a concentration-dependent increase in the phosphorylation of Wip1 substrates and has a 50% growth inhibitory concentration (GI50) of 2.65 µM.[9] In contrast, cell lines with mutant p53 are largely insensitive to GSK2830371.[2]

Table 2: In Vitro Activity of GSK2830371

| Assay | Cell Line | Parameter | Value | Source |

| Wip1 Phosphatase Inhibition | - | IC50 | 6 nM | [9][3][5][12] |

| p-p38 MAPK Dephosphorylation | - | IC50 | 13 nM | [9] |

| Cell Growth Inhibition | MCF-7 | GI50 | 2.65 µM | [9] |

| Cell Proliferation Inhibition | MCF7 | IC50 | 9.5 µM | [9] |

In Vivo Studies

Oral administration of GSK2830371 has been shown to inhibit tumor growth in xenograft models. In a DOHH2 lymphoma xenograft model, oral dosing of GSK2830371 at 150 mg/kg twice or three times daily for 14 days resulted in tumor growth inhibition of 41% and 68%, respectively.[9] Pharmacodynamic studies in these tumors confirmed an increase in the phosphorylation of Chk2 and p53, along with a decrease in Wip1 protein levels.[9][12] These findings suggest that sustained inhibition of Wip1 may be necessary for maximal anti-tumor effect, likely due to the compound's short half-life in mice.[9]

Experimental Protocols

In Vitro Wip1 Phosphatase Inhibition Assay

This protocol outlines a method to determine the in vitro inhibitory activity of GSK2830371 against Wip1 phosphatase.

Materials:

-

Recombinant human Wip1 enzyme

-

Fluorescein diphosphate (FDP) substrate

-

Assay buffer: 50 mM TRIS (pH 7.5), 30 mM MgCl2, 0.8 mM CHAPS, 0.05 mg/ml BSA

-

GSK2830371

-

DMSO

-

Microplate reader for fluorescence detection

Procedure:

-

Prepare a serial dilution of GSK2830371 in DMSO.

-

In a microplate, add the FDP substrate and either GSK2830371 dilution or DMSO (vehicle control) to the assay buffer.

-

Initiate the reaction by adding 10 nM of Wip1 enzyme.

-

Incubate at room temperature.

-

Measure the fluorescent signal at an excitation wavelength of 485 nm and an emission wavelength of 530 nm.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Proliferation Assay (CCK-8)

This protocol describes a method to assess the effect of GSK2830371 on the proliferation of cancer cell lines.[14]

Materials:

-

Cancer cell lines (e.g., RBE, SK-Hep-1)

-

Cell culture medium and supplements

-

GSK2830371

-

DMSO

-

96-well plates

-

Cell Counting Kit-8 (CCK-8) reagent

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 3,000 cells per well and allow them to attach overnight.

-

Treat the cells with a serial dilution of GSK2830371 or DMSO (vehicle control) for 72 and 96 hours.

-

Add CCK-8 reagent to each well according to the manufacturer's instructions.

-

Incubate the plate for the recommended time.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the growth inhibition percentage relative to the DMSO control to determine the GI50 value.[13]

In Vivo Xenograft Tumor Growth Inhibition Study

This protocol provides a general framework for evaluating the anti-tumor efficacy of GSK2830371 in a mouse xenograft model.[15]

Materials:

-

Immunodeficient mice (e.g., NOD-SCID)

-

Cancer cell line for tumor implantation (e.g., SK-Hep-1)

-

GSK2830371

-

Vehicle for oral administration (e.g., 5% DMSO/20% Cremophor EL/75% water)

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously implant cancer cells into the flanks of the mice.

-

Allow tumors to reach a palpable size.

-

Randomize mice into treatment and control groups.

-

Administer GSK2830371 or vehicle orally at the desired dose and schedule (e.g., daily).

-

Measure tumor volume with calipers at regular intervals.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunoblotting for pharmacodynamic markers).

-

Calculate the tumor growth inhibition as the percentage difference in tumor volume between the treated and control groups.

Diagram 2: Experimental Workflow for In Vivo Xenograft Study

Sources

- 1. PPM1D Phosphatase Inhibitor II, GSK2830371 | Sigma-Aldrich [sigmaaldrich.com]

- 2. GSK2830371 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. GSK2830371 | PPM1D inhibitor | Probechem Biochemicals [probechem.com]

- 4. GSK 2830371 | 1404456-53-6 [m.chemicalbook.com]

- 5. GSK2830371 | Amresco官网 [jinpanlab.com]

- 6. researchgate.net [researchgate.net]

- 7. Inhibition of WIP1 phosphatase sensitizes breast cancer cells to genotoxic stress and to MDM2 antagonist nutlin-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. In vitro and in vivo study of GSK2830371 and RG7388 combination in liver adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. selleckchem.com [selleckchem.com]

- 13. WIP1 Inhibition by GSK2830371 Potentiates HDM201 through Enhanced p53 Phosphorylation and Activation in Liver Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. WIP1 Inhibition by GSK2830371 Potentiates HDM201 through Enhanced p53 Phosphorylation and Activation in Liver Adenocarcinoma Cells [mdpi.com]

- 15. Identification of Small Molecule Inhibitors of PPM1D Using a Novel Drug Discovery Platform - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Methyl 5-nitrofuro[2,3-b]pyridine-2-carboxylate: Synthesis, Properties, and Potential Applications

Abstract

Methyl 5-nitrofuro[2,3-b]pyridine-2-carboxylate is a heterocyclic compound of significant interest within the realms of medicinal chemistry and drug discovery. As a member of the furo[2,3-b]pyridine class, it possesses a unique fused ring system that is a common scaffold in biologically active molecules. The presence of a nitro group, a well-known pharmacophore, further enhances its potential for diverse biological activities. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and spectral characterization of Methyl 5-nitrofuro[2,3-b]pyridine-2-carboxylate. Furthermore, it delves into the potential therapeutic applications of this compound, drawing insights from studies on structurally related molecules. This document is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development.

Introduction: The Furo[2,3-b]pyridine Scaffold

The furo[2,3-b]pyridine core is a bicyclic heteroaromatic system formed by the fusion of a furan ring and a pyridine ring. This structural motif is found in a variety of natural products and synthetic compounds that exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The arrangement of the fused rings and the potential for substitution at various positions allow for the fine-tuning of the molecule's steric and electronic properties, making it a versatile scaffold for drug design. The introduction of a nitro group, a potent electron-withdrawing group, at the 5-position of the furo[2,3-b]pyridine ring system is anticipated to significantly influence the molecule's chemical reactivity and biological interactions.

Synthesis of Methyl 5-nitrofuro[2,3-b]pyridine-2-carboxylate

Proposed Synthetic Pathway

A logical approach to the synthesis of the target molecule would be the construction of the furo[2,3-b]pyridine skeleton from appropriately substituted pyridine and furan precursors. The following diagram illustrates a conceptual synthetic workflow.

Caption: Proposed synthetic workflow for Methyl 5-nitrofuro[2,3-b]pyridine-2-carboxylate.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a hypothetical adaptation based on established methodologies for the synthesis of similar heterocyclic systems.

Step 1: Synthesis of a 3-hydroxy-2-substituted pyridine precursor. This initial step would involve the preparation of a pyridine ring with the necessary functional groups for the subsequent furan ring formation.

Step 2: Introduction of the carboxymethylfuran moiety. This could be achieved through a coupling reaction, such as a Sonogashira or Suzuki coupling, between the pyridine precursor and a suitable furan derivative.

Step 3: Intramolecular Cyclization. The crucial furan ring closure to form the furo[2,3-b]pyridine core would likely be an intramolecular cyclization. For instance, a base- or metal-catalyzed cyclization of a 2-alkynyl-3-hydroxypyridine intermediate.

Step 4: Nitration of the Furo[2,3-b]pyridine Ring. The final step would involve the regioselective nitration of the furo[2,3-b]pyridine-2-carboxylate intermediate at the 5-position. This is typically achieved using a nitrating agent such as nitric acid in the presence of sulfuric acid.

Self-Validation: Each step of this proposed synthesis would require rigorous monitoring by techniques such as Thin Layer Chromatography (TLC) to ensure reaction completion and purification of intermediates using column chromatography. The structure of each intermediate and the final product must be unequivocally confirmed by spectroscopic methods.

Physicochemical Properties

Precise experimental data for the physicochemical properties of Methyl 5-nitrofuro[2,3-b]pyridine-2-carboxylate are not extensively documented. However, based on its chemical structure and data from analogous compounds, we can predict its key properties.

| Property | Predicted Value/Information | Source/Basis of Prediction |

| Molecular Formula | C₉H₆N₂O₅ | [3] |

| Molecular Weight | 222.16 g/mol | [3] |

| CAS Number | 1083196-30-8 | [3][4][5][6] |

| Appearance | Likely a crystalline solid | Based on similar aromatic nitro compounds. |

| Melting Point | Expected to be relatively high, potentially in the range of 180-220 °C | Inferred from the melting point of the analogous Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate (196.3 °C)[1][2]. |

| Solubility | Likely soluble in polar organic solvents such as DMSO, DMF, and acetone. Poorly soluble in water and nonpolar solvents like hexane. | General solubility trends for nitroaromatic esters. |

| pKa | The pyridine nitrogen will be weakly basic due to the electron-withdrawing effects of the fused furan ring and the nitro group. | Electronic effects of substituents. |

| LogP | A positive LogP value is expected, indicating a degree of lipophilicity. | Presence of aromatic rings and an ester group. |

Spectral Analysis

The structural elucidation of Methyl 5-nitrofuro[2,3-b]pyridine-2-carboxylate relies on a combination of spectroscopic techniques. The following are predicted spectral characteristics based on its structure and data from similar compounds[1][2][7].

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl ester protons.

-

Aromatic Protons: Signals for the protons on the pyridine and furan rings are expected in the downfield region (typically δ 7.0-9.0 ppm). The exact chemical shifts and coupling patterns will depend on the substitution pattern.

-

Methyl Protons: A sharp singlet corresponding to the three protons of the methyl ester group (-OCH₃) is anticipated in the upfield region (around δ 3.9-4.1 ppm).

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on all the carbon atoms in the molecule.

-

Carbonyl Carbon: The ester carbonyl carbon is expected to resonate at a significantly downfield chemical shift (around δ 160-170 ppm).

-

Aromatic Carbons: The carbon atoms of the furo[2,3-b]pyridine ring will appear in the aromatic region (δ 100-160 ppm). The carbon attached to the nitro group will be significantly deshielded.

-

Methyl Carbon: The carbon of the methyl ester group will be observed in the upfield region (around δ 50-55 ppm).

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

C=O Stretch (Ester): A strong absorption band is expected in the region of 1720-1740 cm⁻¹.

-

N-O Stretch (Nitro group): Two strong absorption bands are anticipated around 1500-1560 cm⁻¹ (asymmetric) and 1345-1385 cm⁻¹ (symmetric).

-

C=N and C=C Stretch (Aromatic rings): Multiple bands in the 1400-1600 cm⁻¹ region.

-

C-O Stretch (Ester and Furan): Absorption bands in the 1000-1300 cm⁻¹ region.

Mass Spectrometry (Predicted)

High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion. The fragmentation pattern in the mass spectrum would provide further structural information.

Potential Biological Activity and Applications

While specific biological studies on Methyl 5-nitrofuro[2,3-b]pyridine-2-carboxylate are not yet prevalent in the literature, the furo[2,3-b]pyridine scaffold is a well-established pharmacophore with a wide range of biological activities. Furthermore, nitroaromatic compounds are known to possess significant therapeutic potential, particularly as antimicrobial and anticancer agents[8][9][10][11][12].

Caption: Relationship between the structural features of Methyl 5-nitrofuro[2,3-b]pyridine-2-carboxylate and its potential biological activities.

Anticancer Potential

Numerous studies have highlighted the anticancer properties of furo[2,3-b]pyridine derivatives[13][14][15]. These compounds can exert their effects through various mechanisms, including the inhibition of kinases, interference with DNA replication, and induction of apoptosis. The presence of the nitro group in the target molecule could enhance its anticancer activity, as nitroaromatic compounds have been shown to be effective in cancer therapy[9][10].

Antimicrobial Potential

Nitrofurans, a class of drugs containing a furan ring with a nitro group, have a long history of use as antibacterial and antiprotozoal agents[8][11][12]. The mechanism of action often involves the enzymatic reduction of the nitro group to form reactive intermediates that can damage microbial DNA and other macromolecules. It is therefore highly probable that Methyl 5-nitrofuro[2,3-b]pyridine-2-carboxylate will exhibit antimicrobial properties.

Future Directions

The promising structural features of Methyl 5-nitrofuro[2,3-b]pyridine-2-carboxylate warrant further investigation. Future research should focus on:

-

Optimized Synthesis: Development and validation of an efficient and scalable synthetic route.

-

Comprehensive Characterization: Detailed experimental determination of its physicochemical properties and full spectral analysis.

-

Biological Evaluation: In-depth in vitro and in vivo studies to assess its anticancer and antimicrobial activities, including mechanism of action studies.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogues to identify key structural features for enhanced biological activity and reduced toxicity.

Conclusion

Methyl 5-nitrofuro[2,3-b]pyridine-2-carboxylate is a heterocyclic compound with significant potential for drug discovery. Based on the known biological activities of the furo[2,3-b]pyridine scaffold and nitroaromatic compounds, it is a promising candidate for development as an anticancer or antimicrobial agent. This technical guide has provided a comprehensive overview of its predicted properties and a roadmap for its future investigation. The insights presented herein are intended to catalyze further research and development efforts in this exciting area of medicinal chemistry.

References

-

Supporting Information. The Royal Society of Chemistry. Available from: [Link]

-

Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. MDPI. Available from: [Link]

-

Synthesis and antimicrobial Activity of methyl 5-nitro-3,4-diphenylfuran-2-carboxylate and related compounds. PubMed. Available from: [Link]

-

methyl 5-nitrofuro[2, 3-b]pyridine-2-carboxylate, min 97%, 100 mg. Chemsavers. Available from: [Link]

-

Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. MDPI. Available from: [Link]

-

Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. National Institutes of Health. Available from: [Link]

-

5-(4-Nitrophenyl)furan-2-carboxylic Acid. MDPI. Available from: [Link]

-

Inclusion of Nitrofurantoin into the Realm of Cancer Chemotherapy via Biology-Oriented Synthesis and Drug Repurposing. AUB ScholarWorks. Available from: [Link]

-

methyl 5-nitrofuro[2,3-b]pyridine-2-carboxylate - CAS:1083196-30-8. Amadis Chemical. Available from: [Link]

-

Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. ResearchGate. Available from: [Link]

-

(PDF) 5-(4-Nitrophenyl)furan-2-carboxylic Acid. ResearchGate. Available from: [Link]

-

CAS: 1083196-30-8 Name: methyl 5-nitrofuro[2,3-b]pyridine-2-carboxylate. LookChem. Available from: [Link]

-

Novel pyridyl nitrofuranyl isoxazolines show antibacterial activity against multiple drug resistant Staphylococcus species. ScienceDirect. Available from: [Link]

-

Synthesis and antimicrobial activity of 5-hydroxymethyl- 8-methyl-2-(N-arylimino)-pyrano[2,3-c]pyridine-3-(N-aryl)-carboxamides. PubMed. Available from: [Link]

-

Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. National Institutes of Health. Available from: [Link]

-

(PDF) Synthesis and Structure of Methyl 2-Amino-7-aryl-4-oxo-3H-pyrido[2,3-d]pyrimidine-5-carboxylates. ResearchGate. Available from: [Link]

-

Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives. National Institutes of Health. Available from: [Link]

-

5-Chloro-5-ethyl-6-methyl-2,3,4,5-tetrahydro-pyridine - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available from: [Link]

Sources

- 1. Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate | MDPI [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. calpaclab.com [calpaclab.com]

- 4. methyl 5-nitrofuro[2,3-b]pyridine-2-carboxylate | 1083196-30-8 [amp.chemicalbook.com]

- 5. achmem.com [achmem.com]

- 6. methyl 5-nitrofuro[2,3-b]pyridine-2-carboxylate - CAS:1083196-30-8 - 阿镁生物 [amaybio.com]

- 7. rsc.org [rsc.org]

- 8. Synthesis and antimicrobial Activity of methyl 5-nitro-3,4-diphenylfuran-2-carboxylate and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]

- 11. Redirecting [linkinghub.elsevier.com]

- 12. Synthesis and antimicrobial activity of 5-hydroxymethyl- 8-methyl-2-(N-arylimino)-pyrano[2,3-c]pyridine-3-(N-aryl)-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of Methyl 5-nitrofuro[2,3-b]pyridine-2-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-nitrofuro[2,3-b]pyridine-2-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry, belonging to the furo[2,3-b]pyridine class of molecules known for their diverse pharmacological activities.[1] This guide provides a comprehensive overview of the essential spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the structural elucidation and characterization of this target molecule. While experimental data for this specific compound is not publicly available, this document synthesizes information from closely related analogs to predict key spectral features. It further outlines the established methodologies for data acquisition and interpretation, offering a robust framework for researchers engaged in the synthesis and analysis of novel furo[2,3-b]pyridine derivatives.

Introduction: The Furo[2,3-b]pyridine Scaffold

The furo[2,3-b]pyridine core is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of biological activities, including anticancer properties.[1] The introduction of a nitro group and a methyl carboxylate ester to this scaffold, as in Methyl 5-nitrofuro[2,3-b]pyridine-2-carboxylate, is anticipated to modulate its electronic and steric properties, potentially influencing its biological target interactions. Accurate structural confirmation is the bedrock of any chemical and pharmacological investigation. This guide provides an in-depth exploration of the expected spectroscopic signature of Methyl 5-nitrofuro[2,3-b]pyridine-2-carboxylate.

The molecular structure of Methyl 5-nitrofuro[2,3-b]pyridine-2-carboxylate is presented below:

Caption: Predicted Fragmentation Pathway in ESI-MS.

Conclusion

The comprehensive spectroscopic analysis of Methyl 5-nitrofuro[2,3-b]pyridine-2-carboxylate, through the synergistic application of NMR, IR, and MS, is crucial for its unambiguous structural confirmation. This guide provides a predictive framework and established methodologies to aid researchers in the characterization of this and related novel compounds. While the spectral data presented herein are based on well-established principles and analysis of analogous structures, empirical data acquisition remains the gold standard for definitive structural elucidation.

References

-

National Genomics Data Center (CNCB-NGDC). Pyridone heterocycles, such as furo[2,3-b]pyridines, have emerged as prominent scaffolds in medicinal chemistry due to their versatile pharmacological properties, including significant anticancer activity. Available from: [Link]

-

Mertes, M.P., Borne, R.F., & Hare, L.E. (1968). Synthesis of furo[2,3-c]pyridine derivatives. The Journal of Organic Chemistry, 33(1), 133-137. Available from: [Link]

-

Abdel-Aziz, A. A.-M., et al. (2022). Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation. RSC Advances, 12(15), 9227-9242. Available from: [Link]

-

StruChem. (n.d.). methyl 5-nitrofuro[2, 3-b]pyridine-2-carboxylate, min 97%, 100 mg. Available from: [Link]

-

Fišera, R., et al. (1996). Synthesis and Reactions of Furo[2,3-b]pyrroles. Molecules, 1(1), 41-48. Available from: [Link]

-

PubChem. (n.d.). Furo[2,3-b]pyridine. Available from: [Link]

-

Monti, M., et al. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Molbank, 2022(4), M1492. Available from: [Link]

-

Kuo, S. C., et al. (1981). Synthesis and antimicrobial Activity of methyl 5-nitro-3,4-diphenylfuran-2-carboxylate and related compounds. Chemical & Pharmaceutical Bulletin, 29(3), 635-645. Available from: [Link]

Sources

The Furo[2,3-b]pyridine Core: A Technical Guide to its Discovery, Synthesis, and Therapeutic Potential

Abstract

The furo[2,3-b]pyridine scaffold, a captivating heterocyclic system, has carved a significant niche in the landscape of medicinal chemistry. Its unique structural and electronic properties have positioned it as a privileged core in the design of novel therapeutic agents. This in-depth technical guide provides a comprehensive exploration of the furo[2,3-b]pyridine moiety, from its initial discovery and the evolution of its synthesis to its profound impact on modern drug development. We will delve into the strategic intricacies of its chemical synthesis, offering detailed, field-proven protocols. Furthermore, this guide will illuminate the diverse biological activities of furo[2,3-b]pyridine derivatives, with a particular focus on their role as potent kinase inhibitors and anticancer agents, supported by quantitative data and mechanistic insights into their interaction with key cellular signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, fostering a deeper understanding and inspiring further innovation in the chemistry and therapeutic application of this remarkable scaffold.

A Historical Perspective: The Emergence of a Privileged Scaffold

While not abundantly found in nature, the furo[2,3-b]pyridine ring system has intrigued chemists for decades due to its interesting chemical properties and, more recently, its significant biological activities.[1] The initial explorations into the synthesis of this heterocyclic core were driven by fundamental academic interest in novel ring systems. One of the earliest accounts of the synthesis of a furo[2,3-b]pyridine derivative dates back to the work of Sliwa and his collaborators. Their pioneering efforts laid the groundwork for future investigations into the chemistry of this scaffold.

The early synthetic routes were often multi-step processes with limited substrate scope and yields. However, the burgeoning interest in the therapeutic potential of novel heterocyclic compounds in the late 20th and early 21st centuries spurred the development of more efficient and versatile synthetic methodologies. The advent of transition-metal-catalyzed cross-coupling reactions, particularly palladium-catalyzed processes, marked a turning point in furo[2,3-b]pyridine synthesis, enabling the construction of a diverse array of substituted derivatives with greater ease and efficiency.[2] This expansion of synthetic accessibility directly correlated with an explosion in the exploration of the biological properties of this scaffold, leading to the discovery of its potent activities as kinase inhibitors and anticancer agents.[3][4]

Architecting the Core: Key Synthetic Strategies

The construction of the furo[2,3-b]pyridine scaffold can be approached through several strategic disconnections. The choice of synthetic route is often dictated by the desired substitution pattern on the final molecule and the availability of starting materials. Here, we detail some of the most robust and widely employed methodologies.

Intramolecular Cyclization of 2-Alkynyl-3-hydroxypyridines

A prevalent and effective method for the synthesis of furo[2,3-b]pyridines involves the intramolecular cyclization of 2-alkynyl-3-hydroxypyridines.[5] This reaction typically proceeds via a 5-exo-dig cyclization pathway and can be promoted by either a base or a transition metal catalyst.

-

Causality of Experimental Choices: The choice between a base-mediated or transition-metal-catalyzed approach often depends on the nature of the alkyne substituent and the desired reaction conditions. Base-mediated cyclization is often simpler and more cost-effective, utilizing common bases like potassium carbonate or sodium hydride. Transition metal catalysts, such as those based on palladium or copper, can facilitate the reaction under milder conditions and may be more suitable for sensitive substrates.

-

Dissolution: Dissolve the 2-alkynyl-3-hydroxypyridine starting material in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Base Addition: Add a slight excess of a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to the solution at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by the careful addition of water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the desired furo[2,3-b]pyridine.

Palladium-Catalyzed Sonogashira Coupling Followed by Cyclization

The Sonogashira cross-coupling reaction provides a powerful and versatile route to the 2-alkynyl-3-hydroxypyridine precursors required for intramolecular cyclization. This two-step, one-pot procedure involves the palladium- and copper-catalyzed coupling of a 3-hydroxy-2-halopyridine with a terminal alkyne, followed by in-situ cyclization.[6]

-

Causality of Experimental Choices: The use of a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, in combination with a copper(I) co-catalyst (e.g., CuI) is crucial for the efficient coupling of the pyridine and alkyne fragments. The amine base, typically triethylamine or diisopropylethylamine, serves both as a base to deprotonate the terminal alkyne and as a solvent. The subsequent addition of a stronger base for the cyclization step drives the reaction to completion.

-

Inert Atmosphere: To a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the 3-hydroxy-2-halopyridine, the terminal alkyne, a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a copper(I) co-catalyst (e.g., CuI, 10 mol%).

-

Solvent and Base: Add a degassed mixture of a suitable solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine).

-

Coupling Reaction: Stir the reaction mixture at room temperature or with gentle heating until the Sonogashira coupling is complete, as monitored by TLC or GC-MS.

-

Cyclization: Add a base, such as potassium carbonate or sodium hydride, to the reaction mixture and continue stirring, often with heating, to effect the intramolecular cyclization.

-

Work-up and Purification: Upon completion of the cyclization, perform an aqueous work-up and extraction as described in the previous protocol. Purify the crude product by column chromatography.

Therapeutic Promise: Biological Activities of Furo[2,3-b]pyridine Derivatives

The furo[2,3-b]pyridine scaffold has emerged as a "privileged structure" in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities.[1][6] The rigid, planar nature of the ring system, combined with its ability to participate in various non-covalent interactions, makes it an ideal template for the design of potent and selective inhibitors of various biological targets.

Kinase Inhibition: A Prominent Anticancer Strategy

A significant body of research has focused on the development of furo[2,3-b]pyridine derivatives as inhibitors of protein kinases, which are key regulators of cellular signaling pathways and are often dysregulated in cancer.[5][7]

Several furo[2,3-b]pyridine derivatives have demonstrated potent inhibitory activity against cyclin-dependent kinases (CDKs), particularly CDK2.[3] CDKs are crucial for cell cycle progression, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

| Compound | Target Kinase | IC₅₀ (µM) | Reference |

| Compound 1 | CDK2/cyclin A2 | 0.57 | [3] |

| Compound 4 | CDK2/cyclin A2 | 0.24 | [3] |

| Compound 8 | CDK2/cyclin A2 | 0.65 | [3] |

| Compound 11 | CDK2/cyclin A2 | 0.50 | [3] |

| Compound 14 | CDK2/cyclin A2 | 0.93 | [3] |

| Roscovitine (Control) | CDK2/cyclin A2 | 0.394 | [3] |

| Table 1: Kinase Inhibitory Activity of Furo[2,3-b]pyridine Analogs against CDK2/cyclin A2. |

Beyond CDKs, furo[2,3-b]pyridine derivatives have shown inhibitory activity against a range of other therapeutically relevant kinases, including Lck, Akt, and IRAK4.[3][5]

-

Lck (Lymphocyte-specific protein tyrosine kinase): A key signaling molecule in T-cells, making it a target for autoimmune diseases and T-cell leukemias.

-

Akt (Protein Kinase B): A central node in the PI3K/AKT/mTOR signaling pathway, which is frequently hyperactivated in many cancers.

-

IRAK4 (Interleukin-1 receptor-associated kinase 4): A critical component of the innate immune response, implicated in inflammatory diseases and certain cancers.

Anticancer Activity

The kinase inhibitory properties of furo[2,3-b]pyridine derivatives translate into potent anticancer activity against a variety of human cancer cell lines.[8] The growth inhibitory (GI₅₀) and half-maximal inhibitory concentration (IC₅₀) values highlight the potential of these compounds as therapeutic agents.

| Compound/Agent | Cell Line | IC₅₀/GI₅₀ (µM) | Reference |

| Compound 14 | HCT-116 (Colon) | 31.3 - 49.0 | [8] |

| MCF-7 (Breast) | 19.3 - 55.5 | [8] | |

| HepG2 (Liver) | 22.7 - 44.8 | [8] | |

| A549 (Lung) | 36.8 - 70.7 | [8] | |

| Compound 17d | MDA-MB-435 (Melanoma) | 0.023 | [8] |

| MDA-MB-468 (Breast) | 0.046 | [8] | |

| Furo[2,3-d]pyrimidine Chalcone 5d | MCF-7 (Doxorubicin-resistant) | 1.20 | [9] |

| Table 2: In Vitro Anticancer Activity of Selected Furo[2,3-b]pyridine and Related Derivatives. |

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the furo[2,3-b]pyridine derivatives and a positive control (e.g., doxorubicin) and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Solubilize the formazan crystals by adding a suitable solvent, such as DMSO.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

-

IC₅₀ Calculation: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%, by plotting the percentage of cell viability against the compound concentration.

Modulating Cellular Signaling: Mechanistic Insights

The biological effects of furo[2,3-b]pyridine derivatives are a direct consequence of their interaction with and modulation of key cellular signaling pathways. As potent kinase inhibitors, these compounds can disrupt the intricate signaling cascades that control cell growth, proliferation, and survival.

The NF-κB and MAPK Signaling Pathways

As inhibitors of kinases like IRAK4, furo[2,3-b]pyridine derivatives can modulate the downstream NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) signaling pathways.[5] These pathways are critical regulators of inflammation and are frequently dysregulated in cancer, contributing to tumor growth, metastasis, and drug resistance.

Caption: Modulation of NF-κB and MAPK pathways by a furo[2,3-b]pyridine inhibitor of IRAK4.

Conclusion

The furo[2,3-b]pyridine scaffold represents a remarkable journey from a heterocyclic curiosity to a validated and highly promising core in modern drug discovery. Its synthetic accessibility, coupled with its potent and diverse biological activities, ensures its continued prominence in the quest for novel therapeutics. The insights provided in this technical guide, from historical context and detailed synthetic protocols to quantitative biological data and mechanistic understanding, are intended to empower researchers to further unlock the therapeutic potential of this versatile and powerful heterocyclic system.

References

-

El-Sayed, N. A., et al. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules, 26(13), 3923. [Link]

-

Furo[2,3-b]pyridine-based cannabinoid-1 receptor inverse agonists: synthesis and biological evaluation. Part 1. (2010). Bioorganic & Medicinal Chemistry Letters, 20(4), 1448-1452. [Link]

-

ChemInform Abstract: Synthesis, Transformations and Biological Properties of Furo[2,3-b]pyridines. (2012). ChemInform, 43(32). [Link]

-

Furo, Pyrano, and Pyrido[2,3-d]Pyrimidines: A Comprehensive Review of Synthesis and Medicinal Applications. (2024). ChemistrySelect, 9(19), e202304678. [Link]

-

Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. (2019). Angewandte Chemie International Edition, 58(4), 1062-1066. [Link]

-

Discovery of novel 2,3-diarylfuro[2,3-b]pyridin-4-amines as potent and selective inhibitors of Lck: synthesis, SAR, and pharmacokinetic properties. (2007). Bioorganic & Medicinal Chemistry Letters, 17(8), 2299-2304. [Link]

-

Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation. (2022). RSC Advances, 12(13), 7987-8001. [Link]

-

Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1648-1668. [Link]

-

Synthesis, characterization and cytotoxicity of new nicotinonitriles and their furo[2,3-b]pyridine derivatives. (2021). Journal of the Iranian Chemical Society, 18(10), 2639-2653. [Link]

-

Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3-b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling. (2024). Molecules, 29(15), 3515. [Link]

-

Concise, gram-scale synthesis of furo[2,3-b]pyridines with functional handles for chemoselective cross-coupling. (2021). Tetrahedron, 93, 132274. [Link]

-

Synthesis and cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives. (2014). European Journal of Medicinal Chemistry, 86, 695-706. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Concise, gram-scale synthesis of furo[2,3-b]pyridines with functional handles for chemoselective cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis and cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]